1-(2-chlorophenyl)-5-phenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
299162-74-6 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C15H11ClN2/c16-13-8-4-5-9-15(13)18-14(10-11-17-18)12-6-2-1-3-7-12/h1-11H |
InChI Key |
SVCSXKYZVMWICW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Chlorophenyl 5 Phenyl 1h Pyrazole and Analogue Pyrazole Architectures
Classical and Modern Cyclocondensation Approaches
Cyclocondensation reactions represent the most traditional and widely employed methods for pyrazole (B372694) synthesis. These reactions typically involve the formation of the five-membered ring by combining a three-carbon component with a hydrazine (B178648) derivative, which provides the two adjacent nitrogen atoms.
Reactions of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds
The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic and robust method for forming the pyrazole ring. researchgate.netyoutube.com For the synthesis of 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole, this would involve the reaction of (2-chlorophenyl)hydrazine (B82148) with a 1-phenyl-1,3-dicarbonyl compound. The regioselectivity of this reaction is a critical consideration, as two isomeric products can potentially form depending on which carbonyl group undergoes initial condensation with the substituted hydrazine.
The Knorr pyrazole synthesis, first reported by Ludwig Knorr, is the quintessential method for pyrazole formation from 1,3-dicarbonyls and hydrazines. beilstein-journals.orgchemhelpasap.comjk-sci.com The reaction is typically performed under acidic or basic conditions and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.comslideshare.net
For the specific synthesis of this compound, the Knorr reaction would utilize (2-chlorophenyl)hydrazine and a suitable 1,3-dicarbonyl compound like 1-phenyl-1,3-butanedione. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov Generally, the more reactive carbonyl group (often the ketone in a β-ketoester) reacts first with the more nucleophilic nitrogen of the hydrazine. In the case of an unsymmetrical diketone, a mixture of regioisomers can be expected. beilstein-journals.org
Modern variants of the Knorr synthesis focus on improving reaction conditions, yields, and regioselectivity. This includes the use of microwave irradiation, solid-supported catalysts, and one-pot procedures where the 1,3-dicarbonyl compound is generated in situ from simpler precursors like ketones and acid chlorides before the addition of hydrazine. beilstein-journals.orgmdpi.comorganic-chemistry.org
Table 1: Examples of Knorr-type Pyrazole Synthesis Conditions
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Catalyst/Conditions | Product(s) | Reference |
|---|---|---|---|---|
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol (B145695), reflux | 1,5-Diphenyl-3-methyl-1H-pyrazole and 1,3-Diphenyl-5-methyl-1H-pyrazole | nih.gov |
| Ethyl benzoylacetate | Phenylhydrazine | 1-Propanol, acetic acid, ~100°C | 5-Phenyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | chemhelpasap.com |
α,β-Unsaturated ketones possessing a leaving group at the β-position, such as β-chlorovinyl ketones, can serve as effective 1,3-dielectrophile synthons. These compounds react with hydrazines in a cyclocondensation reaction to form pyrazoles. The reaction proceeds via an initial Michael addition of the hydrazine, followed by an intramolecular nucleophilic substitution and subsequent elimination to afford the pyrazole. This method offers an alternative to the use of 1,3-dicarbonyls and can provide access to different substitution patterns. For instance, the reaction of (2-formyl-1-chlorovinyl)ferrocene with various hydrazine derivatives has been shown to produce ferrocenyl-substituted pyrazoles. researchgate.net
Synthesis from α,β-Unsaturated Carbonyl Compounds and Hydrazines
The reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines is another fundamental route to pyrazoles. researchgate.netresearchgate.net This process typically yields pyrazoline intermediates through a Michael addition followed by cyclization. researchgate.netsci-hub.se These pyrazolines must then be oxidized to form the aromatic pyrazole ring. mdpi.com
To achieve the direct synthesis of pyrazoles and avoid the isolation of the pyrazoline intermediate, various oxidizing agents can be included in the reaction mixture. A notable method involves reacting an α,β-unsaturated carbonyl compound with hydrazine in a mixture of sulfuric acid and iodine (or an iodine-releasing compound), which promotes the in-situ oxidation of the pyrazoline intermediate. google.com This one-pot approach is efficient and provides good yields of di-, tri-, and tetrasubstituted pyrazoles. organic-chemistry.org The regioselectivity can be an issue, potentially leading to a mixture of pyrazole isomers. researchgate.netresearchgate.net
Table 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyls
| Carbonyl Substrate | Hydrazine Substrate | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Ketones | Hydrazine derivatives | Cyclo-condensation | Pyrazoline (requires oxidation) | researchgate.netresearchgate.net |
| α,β-Unsaturated Carbonyls | Hydrazine / Hydrazine derivative | H₂SO₄, Iodine | Pyrazole (direct) | google.com |
Utilization of β-Enaminones in Pyrazole Formation
β-Enaminones are versatile intermediates in heterocyclic synthesis, serving as synthetic equivalents of 1,3-dicarbonyls. nih.govnih.gov They react with hydrazines to form pyrazoles, often with high regioselectivity. clockss.org The reaction proceeds through a Michael addition of the hydrazine to the enaminone's double bond, followed by cyclization and elimination of the amine moiety. clockss.orgnih.gov
This method is particularly advantageous as the enaminone can be designed to control the regiochemical outcome of the cyclization. The reaction of a β-enaminone with a substituted hydrazine like (2-chlorophenyl)hydrazine would be expected to yield a single regioisomer, as the initial addition is directed by the enamine functionality. clockss.org These reactions can often be performed under mild conditions, and in some cases, even without a solvent. nih.gov
1,3-Dipolar Cycloaddition Strategies for Pyrazole Ring Construction
1,3-Dipolar cycloaddition, specifically the [3+2] cycloaddition, is a powerful and atom-economical method for constructing the pyrazole ring. nih.govresearchgate.net This strategy involves the reaction of a 1,3-dipole with a dipolarophile.
For pyrazole synthesis, the most common approach involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). organic-chemistry.org To synthesize a 1,5-disubstituted pyrazole such as this compound, this would require a sophisticated cycloaddition strategy, possibly involving a nitrile imine as the 1,3-dipole. Nitrile imines, which can be generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones, react with alkynes to afford multisubstituted pyrazoles. researchgate.net This method offers high regioselectivity and is tolerant of a wide range of functional groups. organic-chemistry.org
Another variant employs N-tosylhydrazones as precursors to generate diazo compounds in situ. These can then react with various dipolarophiles, including electron-deficient alkenes or alkyne surrogates, to yield functionalized pyrazoles. organic-chemistry.orgnih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (2-chlorophenyl)hydrazine |
| 1-phenyl-1,3-butanedione |
| 1,5-Diphenyl-3-methyl-1H-pyrazole |
| 1,3-Diphenyl-5-methyl-1H-pyrazole |
| Ethyl benzoylacetate |
| Phenylhydrazine |
| 5-Phenyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
| β-chlorovinyl ketones |
| (2-formyl-1-chlorovinyl)ferrocene |
| Chalcones |
| Pyrazoline |
| β-Enaminones |
| Hydrazonoyl halides |
Cycloaddition of Nitrilimines with Olefins and Acetylenes
A prominent method for pyrazole synthesis involves the [3+2] cycloaddition of nitrilimines with various dipolarophiles like olefins and acetylenes. researchgate.net Nitrilimines, which are transient 1,3-dipoles, can be generated in situ from precursors such as hydrazonoyl halides. nih.gov Their reaction with alkynes is a direct route to pyrazoles. For instance, the cycloaddition of nitrilimines with terminal alkynes, catalyzed by iron oxide nanoparticles, has been shown to be a regioselective process. researchgate.net
This methodology has been extended to the synthesis of complex pyrazoles. A two-step protocol involving the diastereoselective (3+2)-cycloaddition of fluorinated nitrile imines with chalcones yields intermediate pyrazolines. These can then be aromatized to fully substituted pyrazoles. nih.gov The versatility of this approach allows for the introduction of various substituents on the pyrazole ring. researchgate.net
Diazo Compounds in Pyrazole Synthesis
Diazo compounds are valuable precursors for the synthesis of pyrazoles through [3+2] cycloaddition reactions. rsc.orgrsc.org They can react with a variety of two-carbon synthons to form the pyrazole ring in a regioselective manner. rsc.org This method is particularly useful for synthesizing functionalized pyrazoles, such as those bearing ester and cyano groups, which can be further modified. rsc.org
The reaction of diazo compounds with alkynes is a common strategy. For example, α-diazo phosphonates, sulfones, and trifluoromethanes have been reacted with 2,4,6-trisubstituted pyrylium (B1242799) tetrafluoroborate (B81430) salts in a formal 1,3-dipolar cycloaddition to produce functionalized pyrazole-chalcones. mdpi.com Additionally, the copper-promoted cycloaddition of acetylides with diazocarbonyl compounds provides an efficient route to 3-acylpyrazoles. nih.gov
Flow chemistry has also been employed to safely generate and use diazoalkanes in cycloaddition reactions with alkynes and alkenes, leading to pyrazoles and pyrazolines, respectively, in good to excellent yields. mdpi.com
Multicomponent Reactions for Pyrazole Synthesis
Multicomponent reactions (MCRs) have gained popularity for synthesizing pyrazole derivatives due to their efficiency and atom economy. mdpi.comacs.org These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials. nih.gov
A common MCR approach involves the condensation of a 1,3-dicarbonyl compound (or an in-situ generated equivalent), a hydrazine, and other components. For instance, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov Similarly, the synthesis of 5-aminopyrazoles can be achieved in a three-component reaction of an aldehyde, malononitrile, and a hydrazine. nih.gov Ytterbium perfluorooctanoate has been used as an efficient catalyst for the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org
Transition-Metal-Catalyzed Pyrazole Syntheses
Transition-metal catalysis offers powerful tools for the synthesis and functionalization of pyrazoles. researchgate.netrsc.org These methods often provide high efficiency and regioselectivity. researchgate.net
Copper catalysis is widely used for the N-arylation of pyrazoles. acs.orgorganic-chemistry.orgnih.gov Copper(I) iodide (CuI) in combination with diamine ligands has been shown to effectively catalyze the coupling of aryl iodides and bromides with various nitrogen heterocycles, including pyrazoles. acs.orgorganic-chemistry.orgnih.gov These reactions tolerate a range of functional groups and can be used with sterically hindered substrates. acs.orgorganic-chemistry.org
A copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles has been developed, which involves the initial cyclization of a hydrazine with an enaminone, followed by an Ullmann coupling with an aryl halide. beilstein-journals.org
A novel approach for the synthesis of N-arylpyrazoles involves a copper-mediated tandem ring-opening/cyclization of cyclopropanols with aryldiazonium salts. rsc.orgrsc.org This reaction proceeds rapidly at room temperature with a broad substrate scope and high regioselectivity. rsc.orgrsc.org The mechanism is believed to involve the generation of a β-keto alkyl radical from the oxidative ring-opening of the cyclopropanol. rsc.orgnih.gov
Another copper-catalyzed tandem reaction involves the cyclization of α,β-alkynic N-tosyl hydrazones with diaryliodonium salts to produce N-arylpyrazoles. rsc.orgnih.govresearchgate.net This one-pot, multi-step process demonstrates good yields and functional group tolerance. rsc.orgnih.gov
Palladium catalysis is another key strategy for pyrazole synthesis, particularly for C-N and C-C bond formation. thieme-connect.com Palladium-catalyzed C-N coupling of aryl triflates with pyrazole derivatives, using ligands like tBuBrettPhos, provides an efficient route to N-arylpyrazoles. organic-chemistry.orgacs.org This method is effective even with sterically hindered ortho-substituted aryl triflates. organic-chemistry.orgacs.org
Palladium-catalyzed ring-opening of 2H-azirines with hydrazones offers an alternative pathway to polysubstituted pyrazoles. thieme-connect.com Furthermore, palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has been developed, showing high atom economy and excellent regioselectivity. acs.org Direct C-H arylation of the pyrazole ring at the C5 position can be achieved using a palladium catalyst with an ester substituent at the C4 position acting as a removable blocking group. academie-sciences.fr
Iron-Catalyzed Routes for Regioselective Synthesis
Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to methods using more expensive and toxic heavy metals. An iron-catalyzed route has been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.orgresearchgate.net This method is practical due to its wide substrate scope. organic-chemistry.org
In a notable example of this methodology, the reaction is carried out in the presence of ferric nitrate (B79036) under neat (solvent-free) conditions. Potassium persulfate is used to oxidize the 1,2-diol to an α-hydroxy carbaldehyde, which then reacts with a hydrazone to selectively produce 1,3- and 1,3,5-substituted pyrazoles. researchgate.net This one-pot transformation proceeds under mild, ligand-free conditions and is tolerant to air. researchgate.net For instance, the reaction of hydrazones with 1,2-propanediol leads to the formation of 1,3,5-trisubstituted pyrazoles. researchgate.net
The following table summarizes the outcomes of the iron-catalyzed synthesis of various pyrazole derivatives from hydrazones and vicinal diols.
| Hydrazone Reactant | Vicinal Diol | Product | Yield (%) |
| 1-(4-Chlorophenyl)-2-phenylhydrazine | 1,2-Propanediol | 1-(4-Chlorophenyl)-5-methyl-3-phenyl-1H-pyrazole | 62 |
| 1-(4-Bromophenyl)-2-phenylhydrazine | 1,2-Propanediol | 1-(4-Bromophenyl)-5-methyl-3-phenyl-1H-pyrazole | 52 |
| 1,2-Diphenylhydrazine | Ethylene Glycol | 1,3-Diphenyl-1H-pyrazole | Not Specified |
| 1-(4-Nitrophenyl)-2-phenylhydrazine | Ethylene Glycol | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole | 62 |
Table 1: Examples of Iron-Catalyzed Pyrazole Synthesis. researchgate.net
Another approach involves a copper/iron-catalyzed coupling between an oxime and phenylacetylene (B144264) in DMF to produce a β-aminoenone intermediate. nih.gov This intermediate can then be converted to a 3,5-disubstituted pyrazole in a one-pot procedure by the addition of hydrazine hydrate. nih.gov
Cerium-Catalyzed Tandem Oxidation and Cyclization Reactions
Cerium-catalyzed reactions provide a novel and efficient pathway for the regioselective synthesis of pyrazole derivatives through a tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones. This method allows for the formation of 1,3-di- and 1,3,5-trisubstituted pyrazoles in moderate to excellent yields under mild conditions. One of the key advantages of this approach is the use of readily available starting materials and its tolerance for a broad range of functional groups.
The reaction is typically catalyzed by ceric ammonium (B1175870) nitrate (CAN), which functions as both an oxidant and a Lewis acid. The process is believed to proceed via the selective oxidation of the vicinal diol to an α-hydroxy ketone. This is followed by a nucleophilic attack of the hydrazone on the ketone, subsequent ring cyclization, and finally aromatization to yield the desired pyrazole product. The use of an oxygen atmosphere is also a feature of this catalytic system.
The regioselectivity of the reaction is noteworthy. For example, the cerium catalyst selectively oxidizes a secondary alcohol group over a primary one. This was demonstrated by the oxidation of 4-(hydroxymethyl)cyclohexanol, which yielded 4-(hydroxymethyl)cyclohexanone. This selectivity is crucial for controlling the final substitution pattern of the pyrazole ring.
| Diol | Hydrazone | Product | Yield (%) |
| Ethylene glycol | Diphenyl hydrazone | 1,3-Diphenyl-1H-pyrazole | 8 |
| 1,2-Propanediol | Diphenyl hydrazone | 5-Methyl-1,3-diphenyl-1H-pyrazole | Not Specified |
| 1-Phenylethane-1,2-diol | Not Specified | 2-Hydroxy-1-phenylethanone | Not Specified |
Table 2: Examples of Cerium-Catalyzed Reactions for Pyrazole Synthesis.
Green Chemistry and Flow Chemistry in Pyrazole Synthesis
In recent years, the principles of green chemistry and the application of flow chemistry have become increasingly important in the synthesis of heterocyclic compounds like pyrazoles. These approaches aim to improve sustainability by reducing waste, avoiding hazardous materials, and enhancing reaction efficiency and safety.
Continuous-Flow Synthetic Protocols
Flow chemistry, where reactions are performed in a continuously flowing stream, offers several advantages over traditional batch processing. These benefits include superior control over reaction parameters, enhanced safety, and easier scalability. Several continuous-flow methods for pyrazole synthesis have been developed.
One such method involves a four-step continuous flow process for converting anilines into N-arylated pyrazoles. This system utilizes in-situ generation of reactive intermediates like diazonium salts and hydrazines, which are then immediately used in the subsequent step, thus avoiding the risks associated with their storage. A metal-free reduction step using vitamin C is a green feature of this protocol. This multistep setup has been successfully used to synthesize a variety of pyrazole analogues, including the anti-inflammatory drug celecoxib, in good yields.
Another continuous-flow approach enables the synthesis of 3,5-disubstituted pyrazoles through a sequential copper-mediated alkyne homocoupling and a Cope-type hydroamination of the resulting 1,3-diynes with hydrazine. This method provides direct access to valuable pyrazoles from simple starting materials without the need to isolate intermediates.
Furthermore, a rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles has been developed. This "assembly line" approach passes the reactants through sequential reactor coils to perform diazoalkane formation and [3+2] cycloaddition, followed by further modifications like N-alkylation and arylation in additional modules. This technique allows for the safe handling of hazardous intermediates like diazoalkanes at elevated temperatures and enables catalyst-free conditions for certain steps.
Catalyst-Free and Solvent-Free Approaches
The development of catalyst-free and solvent-free synthetic methods is a cornerstone of green chemistry, aiming to minimize the environmental impact of chemical processes.
Solvent-free synthesis of pyrazoles has also been achieved. One such method employs tetrabutylammonium (B224687) bromide (TBAB), an organic ionic salt, as a reaction medium at room temperature. This one-pot, three-component protocol involves the reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines to produce highly functionalized pyrazoles in good yields and with short reaction times. A key advantage is the ability to recover and reuse the TBAB.
Another approach involves the thermal 1,3-dipolar cycloaddition of diazo compounds to alkynes. This method is remarkably simple and clean, proceeding by heating the reactants together without any promoter or solvent. The desired pyrazole products are often obtained in excellent yields and high purity, sometimes requiring no further work-up beyond distilling off any excess volatile reactant. This protocol has been shown to be effective on a multigram scale, highlighting its potential for industrial applications.
The following table presents data from a study on a catalyst- and solvent-free synthesis of fused 4H-pyran derivatives, demonstrating the effect of temperature on reaction yield.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 7 | 80 | 25 | 72 |
| 8 | 90 | 20 | 75 |
| 9 | 100 | 15 | 82 |
| 10 | 110 | 10 | 92 |
| 11 | 120 | 10 | 92 |
| 12 | 130 | 10 | 92 |
Table 3: Optimization of Reaction Temperature in a Catalyst- and Solvent-Free Synthesis.
Advanced Spectroscopic Characterization of Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For pyrazole (B372694) derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the heterocyclic and phenyl rings.
Although specific ¹H NMR data for 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole is not documented in the searched literature, analysis of analogous compounds allows for the prediction of the expected spectral features. For instance, in related 1,5-diaryl-1H-pyrazoles, the pyrazole proton typically appears as a singlet in the aromatic region. The protons of the phenyl and chlorophenyl rings would exhibit complex multiplet patterns due to spin-spin coupling. The substitution pattern on the phenyl rings significantly influences the chemical shifts of the aromatic protons. nih.govrsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrazole-H | Singlet | s |
| Phenyl-H | Multiplet | m |
| Chlorophenyl-H | Multiplet | m |
| Note: This table is predictive and based on the analysis of similar compounds, as no direct experimental data was found in the searched literature. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts of the carbon atoms in pyrazole derivatives are sensitive to the electronic environment created by the substituents.
Specific ¹³C NMR data for this compound could not be located in the reviewed scientific literature. However, data from related structures, such as 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole and 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole, indicate that the pyrazole ring carbons resonate at distinct chemical shifts, with the carbon atoms bearing substituents appearing at lower fields. rsc.org The carbons of the phenyl and chlorophenyl rings would also show characteristic signals in the aromatic region of the spectrum. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazole-C3 | 140-150 |
| Pyrazole-C4 | 105-115 |
| Pyrazole-C5 | 145-155 |
| Phenyl-C | 125-130 |
| Chlorophenyl-C | 125-140 |
| Note: This table is predictive and based on the analysis of similar compounds, as no direct experimental data was found in the searched literature. |
Two-Dimensional NMR Techniques (e.g., COSY)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful methods for establishing connectivity between atoms in a molecule. A COSY spectrum shows correlations between protons that are coupled to each other. For a molecule like this compound, a COSY experiment would be instrumental in assigning the complex multiplets of the aromatic protons by revealing the coupling networks within the phenyl and chlorophenyl rings. While no specific COSY data for the target compound was found, its application is a standard procedure in the structural elucidation of complex organic molecules.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The infrared spectrum of a pyrazole derivative will show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Experimental FT-IR data for this compound was not available in the reviewed literature. However, based on the spectra of similar pyrazole derivatives, characteristic vibrational bands can be predicted. These would include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the pyrazole and phenyl rings, and the C-Cl stretching vibration of the chlorophenyl group. For example, in a related thiazolyl-pyrazole derivative, C=N stretching was observed around 1593 cm⁻¹. nih.gov
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=C Aromatic Stretch | 1600-1450 |
| C=N Pyrazole Stretch | 1590-1500 |
| C-N Stretch | 1360-1250 |
| C-Cl Stretch | 800-600 |
| Note: This table is predictive and based on the analysis of similar compounds, as no direct experimental data was found in the searched literature. |
FT-Raman Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings. No specific FT-Raman data for the target compound could be found in the surveyed literature.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. While a specific mass spectrum for this compound is not publicly available, analysis of related pyrazole derivatives allows for the prediction of its likely fragmentation pattern under electron ionization (EI).
The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of pyrazole rings is a complex process that can involve ring cleavage and rearrangements. For substituted pyrazoles, fragmentation is often initiated by the loss of substituents or cleavage of the bonds adjacent to the heterocyclic ring. In the case of 1,5-disubstituted pyrazoles, characteristic fragmentation patterns can emerge.
Based on studies of similar compounds, the fragmentation of this compound would likely involve the following key steps:
Loss of the chlorophenyl group: Cleavage of the N-C bond connecting the 2-chlorophenyl group to the pyrazole ring.
Loss of the phenyl group: Cleavage of the C-C bond between the pyrazole ring and the phenyl group.
Cleavage of the pyrazole ring: The pyrazole ring itself can undergo cleavage, leading to a variety of smaller fragment ions.
A study on 1-phenyl-1H-pyrazole (C9H8N2) shows a prominent molecular ion peak and significant fragment ions corresponding to the loss of N2 and HCN, as well as fragments from the phenyl group. nist.gov For a more complex pyrazole derivative, 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline, the mass fragmentation pattern also reveals cleavage at the substituent groups. researchgate.net
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z | Description |
| [M]+ | 268.07 | Molecular Ion |
| [M - Cl]+ | 233.07 | Loss of a chlorine atom |
| [M - C6H4Cl]+ | 157.07 | Loss of the chlorophenyl radical |
| [M - C6H5]+ | 191.03 | Loss of the phenyl radical |
| [C6H5N2]+ | 105.04 | Phenyl diazonium ion |
| [C6H5]+ | 77.04 | Phenyl cation |
Note: The m/z values are predicted based on the chemical formula C15H11ClN2 and have not been experimentally verified from a published spectrum of the specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure.
For pyrazole derivatives, the UV-Vis spectra are typically characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic rings and the pyrazole nucleus. The unsubstituted pyrazole molecule exhibits a strong absorption band around 210 nm, which is attributed to a π → π* transition. nist.gov The introduction of phenyl and chlorophenyl substituents on the pyrazole ring in this compound is expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths due to the extension of the conjugated system.
A study on 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole reported its UV-Vis absorption spectrum, which can serve as a reference. researchgate.net While not the exact compound, the presence of similar chromophores suggests that this compound would exhibit absorption bands in a comparable region. The electronic absorption spectra of pyrazoline derivatives are often studied in different solvents to observe the effect of solvent polarity on the electronic transitions. researchgate.net
Table 2: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Type of Transition |
| Ethanol (B145695) | ~250-280 | π → π |
| Ethanol | ~320-350 | n → π |
Note: The expected λmax values are estimations based on the UV-Vis spectra of structurally similar pyrazole derivatives and have not been experimentally determined for this compound.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, the crystallographic data of several closely related pyrazole derivatives offer significant insights into the expected structural features.
For instance, the crystal structure of 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole (a structural isomer with a diphenylmethyl group instead of a phenyl group at a different position) reveals that the pyrazole ring is not coplanar with the attached phenyl rings. nih.goviucr.orgresearchgate.net The dihedral angles between the pyrazole ring and the phenyl rings are significant, indicating a twisted conformation. nih.goviucr.orgresearchgate.net
Similarly, the crystal structure of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one shows that the chlorophenyl and phenyl rings are twisted with respect to the central pyrazolone (B3327878) ring, with dihedral angles of 18.23° and 8.35°, respectively. researchgate.net In the crystal structure of 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine , the pyrazole ring is also part of a larger, non-planar molecular assembly. researchgate.net
Based on these related structures, it can be inferred that in this compound, the phenyl and 2-chlorophenyl rings will be twisted out of the plane of the pyrazole ring due to steric hindrance.
Table 3: Anticipated Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar centrosymmetric space group |
| Dihedral Angle (Pyrazole - Phenyl) | 10-30° |
| Dihedral Angle (Pyrazole - Chlorophenyl) | 40-70° |
| Key Bond Length (N-N) | ~1.35 Å |
| Key Bond Length (C-Cl) | ~1.74 Å |
Note: These parameters are predictions based on the crystallographic data of structurally similar pyrazole derivatives and are not experimentally determined values for this compound.
Computational and Theoretical Investigations of 1 2 Chlorophenyl 5 Phenyl 1h Pyrazole Analogues
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) serves as a fundamental computational method for exploring the electronic structure and properties of pyrazole (B372694) derivatives. nih.gov This approach is valued for its accuracy in predicting molecular properties, making it an efficient tool for studying novel organic molecules. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to determine optimized molecular geometries, vibrational frequencies, and the characteristics of frontier molecular orbitals. nih.govhacettepe.edu.tr These computational studies offer a powerful alternative for interpreting experimental data and understanding the electronic and geometric properties that govern the reactivity of these molecules. researchgate.net
Geometry Optimization and Analysis of Structural Parameters
The initial step in the computational analysis of pyrazole analogues involves geometry optimization. This process uses DFT methods, such as B3LYP with a 6-311++G(d,p) or similar basis set, to determine the most stable three-dimensional conformation of the molecule. hacettepe.edu.trscielo.org.co The resulting optimized structural parameters, including bond lengths, bond angles, and dihedral angles, can then be compared with experimental data obtained from techniques like single-crystal X-ray diffraction. hacettepe.edu.tr
For instance, a computational study on 1,3,5-triphenylpyrazole, a close analogue, determined its structural parameters with the DFT/cam-B3LYP method. scielo.org.co The results from such calculations are typically in good agreement with available X-ray data. scielo.org.co In another study on di-substituted pyrazoline derivatives, molecular geometries were calculated using DFT (B3LYP/6-31G(d,p)) and showed a strong correlation with experimental X-ray diffraction data. hacettepe.edu.tr
Table 1: Selected Optimized Structural Parameters for a Pyrazole Analogue (1,3,5-triphenylpyrazole) Data sourced from a DFT/cam-B3LYP/6-311++G(d,p) study. scielo.org.co
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-N2 | 1.38 Å |
| C3-N2 | 1.34 Å | |
| C4-C3 | 1.41 Å | |
| C5-C4 | 1.40 Å | |
| C5-N1 | 1.36 Å | |
| Bond Angle | C5-N1-N2 | 112.5° |
| C3-N2-N1 | 105.9° | |
| C4-C3-N2 | 111.2° | |
| Dihedral Angle | C(phenyl)−C(phenyl)−N1−N2 | Variable |
| C(phenyl)−C(phenyl)−C5−C4 | Variable |
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations are also employed to predict the vibrational spectra (FT-IR and Raman) of pyrazole derivatives. scielo.org.co By calculating the analytic Hessian of the energy with respect to nuclear positions, a set of harmonic vibrational frequencies can be obtained. wisc.edu These theoretical frequencies and their corresponding vibrational modes (e.g., C-H stretching, C=N stretching, ring deformation) can be correlated with experimental spectra. scielo.org.coresearchgate.net
This correlation allows for a detailed assignment of the absorption bands observed in experimental FT-IR and Raman spectra. For example, in the analysis of 1,3,5-triphenylpyrazole, a complete analysis of the FT-IR spectrum was provided based on DFT calculations, leading to a precise assignment of vibrational modes. scielo.org.co Such analyses are crucial for confirming the molecular structure and understanding the intramolecular dynamics.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Pyrazole Analogue Theoretical data provides a basis for assigning experimental peaks.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| Aromatic C-H stretch | 3100 - 3050 | 3080 - 3040 | Stretching of C-H bonds on phenyl rings |
| C=N stretch | 1550 - 1520 | ~1535 | Stretching of the pyrazole ring C=N bond |
| C=C stretch | 1610 - 1580 | ~1600 | Stretching of C=C bonds in phenyl rings |
| Ring Puckering | 1050 - 1000 | ~1020 | Pyrazole ring deformation |
| C-Cl stretch | 780 - 740 | ~760 | Stretching of the C-Cl bond (in relevant analogues) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgyoutube.com The energies of these orbitals and the gap between them are critical indicators of a molecule's electronic stability, reactivity, and electronic transition behavior. nih.gov
The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. nih.gov A higher HOMO energy corresponds to a greater electron-donating ability, making the molecule more reactive towards electrophiles. nih.gov In substituted pyrazoles, the HOMO is often distributed across the π-system of the pyrazole and phenyl rings. For example, in a study of a furan-substituted pyrazole, the HOMO was primarily localized on the pyrazole and furan (B31954) rings. nih.gov The specific energy of the HOMO is calculated using DFT, providing a quantitative measure of the molecule's nucleophilicity. youtube.com
The LUMO is the innermost orbital without electrons and represents the molecule's ability to accept electrons. nih.gov A lower LUMO energy indicates a greater electron-accepting ability, making the molecule more reactive towards nucleophiles. youtube.comnih.gov The distribution of the LUMO is also critical; it highlights the regions of the molecule most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. scielo.org.conih.gov These parameters are derived using Koopmans' theorem, where the ionization potential (I) is approximated by -E(HOMO) and the electron affinity (A) by -E(LUMO).
Key global reactivity parameters include:
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2. nih.gov
Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. nih.gov
Global Softness (S): The reciprocal of global hardness (S = 1 / 2η), it indicates the molecule's polarizability. Soft molecules are generally more reactive. nih.govresearchgate.net
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ = -(E(HOMO) + E(LUMO)) / 2. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / 2η. nih.gov
Table 3: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Pyrazole Analogue Calculated using DFT. Values are typically in electron volts (eV).
| Parameter | Symbol | Formula | Example Value (eV) |
| HOMO Energy | E(HOMO) | - | -5.91 |
| LUMO Energy | E(LUMO) | - | -1.45 |
| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO) | 4.46 |
| Ionization Potential | I | -E(HOMO) | 5.91 |
| Electron Affinity | A | -E(LUMO) | 1.45 |
| Electronegativity | χ | (I + A) / 2 | 3.68 |
| Electronic Chemical Potential | μ | -(I + A) / 2 | -3.68 |
| Global Hardness | η | (I - A) / 2 | 2.23 |
| Global Softness | S | 1 / (2η) | 0.22 |
| Electrophilicity Index | ω | μ² / (2η) | 3.03 |
Molecular Electrostatic Potential (MESP) Surface Mapping
Molecular Electrostatic Potential (MESP) surface mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It identifies the electrophilic and nucleophilic sites, which are key to understanding and predicting chemical reactivity and intermolecular interactions. acu.edu.inchemrxiv.org The MESP map is generated by calculating the electrostatic potential on the molecule's electron density surface. researchgate.net
In MESP analysis, different colors represent varying potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. acu.edu.inresearchgate.net Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. acu.edu.in Green and yellow shades represent intermediate or neutral potential zones. researchgate.net
For pyrazole analogues, MESP maps reveal that the most negative potential is often localized around the nitrogen atoms of the pyrazole ring and other electronegative atoms (like oxygen or chlorine) present in the substituents. researchgate.netcbijournal.com These red-colored regions are identified as potential sites for hydrogen bonding and other electrostatic interactions. cbijournal.com The hydrogen atoms, particularly those attached to the aromatic rings, typically show a positive potential (blue or light blue), marking them as electron-deficient centers. acu.edu.incbijournal.com This detailed mapping of reactive sites is fundamental for designing molecules with specific interaction capabilities, for instance, in the development of enzyme inhibitors where molecule-receptor docking is critical. researchgate.net
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.orglibretexts.org This analysis provides a quantitative measure of the electron distribution by partitioning the total electron population among the constituent atoms based on the linear combination of atomic orbitals (LCAO) used in the calculation. wikipedia.org The resulting Mulliken charges help in understanding the electronic structure, dipole moment, and reactivity of the molecule. libretexts.orgq-chem.com
In studies of pyrazole derivatives, Mulliken charge analysis often reveals that the nitrogen atoms in the pyrazole ring carry a negative charge, confirming their electron-rich nature as suggested by MESP analysis. The carbon atoms within the heterocyclic ring and the attached phenyl rings exhibit varied charges depending on their bonding environment. For instance, carbon atoms bonded to electronegative atoms like chlorine or nitrogen will have a more positive charge. The chlorine atom in the 2-chlorophenyl group consistently shows a significant negative charge.
This charge distribution is highly sensitive to the choice of the basis set used in the quantum chemical calculations, which is a known limitation of the Mulliken method. wikipedia.org Despite this, it remains a valuable tool for comparing the relative charge distributions across a series of related compounds.
Table 1: Illustrative Mulliken Atomic Charges for a Pyrazole Analogue (Note: This table is a representative example based on typical findings for pyrazole derivatives and is not from a single specific source for 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole.)
| Atom/Group | Typical Mulliken Charge (a.u.) | Implication |
| Pyrazole N1 | -0.1 to -0.3 | Nucleophilic center |
| Pyrazole N2 | -0.2 to -0.4 | Nucleophilic center |
| Chlorine (Cl) | -0.1 to -0.2 | Electronegative site |
| Phenyl C-H Hydrogens | +0.1 to +0.2 | Electrophilic sites |
Noncovalent Interaction (NCI) Analysis
Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric clashes, are fundamental in determining the three-dimensional structure and stability of molecules in various chemical and biological systems. nih.gov The NCI index is a computational tool derived from the electron density and its gradient, which allows for the visualization and characterization of these weak interactions in real space. nih.govpiquemalresearch.com NCI plots typically use color-coded isosurfaces to distinguish different types of interactions.
NCI analysis applied to pyrazole derivatives can reveal intricate networks of intramolecular and intermolecular interactions. For example, it can identify weak hydrogen bonds between a hydrogen atom on a phenyl ring and the electronegative chlorine atom or a nitrogen atom of the pyrazole core. It also maps out the van der Waals interactions between the planar surfaces of the aromatic rings (π-π stacking). These plots are instrumental in understanding how the molecule self-assembles in the solid state or how it might interact with a biological target. nih.govq-chem.com The ability to visualize regions of steric repulsion is also crucial for understanding the molecule's preferred conformation. piquemalresearch.com
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have properties that change with the intensity of incident light, making them essential for technologies like frequency conversion and optical switching. aps.org Computational chemistry provides a means to predict the NLO response of molecules, primarily through the calculation of properties like the first-order molecular hyperpolarizability (β). mdpi.comchemrxiv.org
Molecules with significant NLO properties often possess a "push-pull" electronic structure, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system. chemrxiv.org In pyrazole derivatives, the pyrazole ring and substituted phenyl rings can act as part of this conjugated system. The presence of electron-withdrawing groups (like the chloro group) and electron-donating groups can be strategically used to enhance the molecule's hyperpolarizability.
Theoretical studies on pyrazoline derivatives, which are structurally related to pyrazoles, have shown a correlation between molecular design and NLO properties. researchgate.net Calculations using methods like Density Functional Theory (DFT) can estimate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). mdpi.comresearchgate.net A large value of β is indicative of a strong NLO response. These predictive calculations are vital for screening and designing novel organic NLO materials before undertaking costly and time-consuming synthesis and experimental validation. mdpi.com
Table 2: Calculated NLO Properties for a Representative Pyrazoline Analogue (Source: Adapted from experimental and theoretical studies on pyrazoline derivatives. researchgate.net)
| Property | Symbol | Typical Calculated Value | Unit |
| Dipole Moment | μ | > 5 | Debye |
| Polarizability | α | > 200 | a.u. |
| First Hyperpolarizability | β | > 1000 | a.u. |
Conformational Landscape Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. For a molecule like this compound, which contains multiple rotatable single bonds, this analysis is particularly important.
Computational methods are used to explore the conformational landscape by calculating the molecule's energy as a function of its dihedral angles. The dihedral angle describes the twist between different parts of the molecule, such as the orientation of the phenyl rings relative to the pyrazole core. Studies on structurally similar compounds, such as 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, show that the rings are not coplanar. nih.gov For instance, the dihedral angles between the pyrazole ring and the attached phenyl rings can be significant, often exceeding 60 degrees. nih.gov Similarly, investigations into pyrazoline derivatives have confirmed their non-planar molecular structures. acu.edu.in This non-planarity arises from the steric hindrance between the bulky substituted rings, forcing them to twist out of a single plane to achieve a lower energy conformation. Understanding the preferred conformation is essential for predicting how the molecule will fit into a binding site of a protein or receptor.
Reactivity and Chemical Transformations of Substituted Pyrazole Systems
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole nucleus is generally susceptible to electrophilic attack, primarily at the C4 position, due to the electron-donating nature of the nitrogen atoms which increases the electron density at this position. globalresearchonline.netresearchgate.net However, the reactivity is modulated by the substituents present on the ring. For 1,5-diarylpyrazoles, the C4 position remains the most favorable site for electrophilic substitution.
Nitration: Nitration of pyrazoles typically yields 4-nitropyrazoles. globalresearchonline.net While direct nitration of 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole is not extensively documented, studies on similar 1,5-diarylpyrazoles indicate that the reaction proceeds at the C4 position. For instance, nitration of 2-(3',5'-dimethyl-1'-phenylpyrazol-4'-yl) benzimidazole (B57391) has been studied, demonstrating the reactivity of the pyrazole ring towards nitrating agents. pjsir.org In some cases, nitration can be achieved under mild conditions using reagents like a combination of Fe(NO₃)₃ and NaNO₂. nih.gov
Halogenation: Halogenation of pyrazoles, including chlorination, bromination, and iodination, predominantly occurs at the C4 position. globalresearchonline.netresearchgate.netmdpi.com For pyrazoles where the C4 position is already substituted, halogenation can occur at other positions, but often requires more forcing conditions. researchgate.net The use of N-halosuccinimides (NCS, NBS) is a common method for the halogenation of pyrazoles. mdpi.com For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) provides 4-halogenated pyrazole derivatives in good yields. beilstein-archives.org The iodination of pyrazoles can be effectively carried out using an I₂–HIO₃ system. mdpi.com
Sulfonation: Sulfonation of pyrazole with fuming sulfuric acid typically results in the formation of pyrazole-4-sulfonic acid. globalresearchonline.net The reaction follows the general mechanism of electrophilic aromatic substitution, where the electrophile (SO₃) attacks the electron-rich C4 position of the pyrazole ring.
Table 1: Electrophilic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagent(s) | Position of Substitution | Product Type |
| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitropyrazole |
| Halogenation (Cl) | Cl₂, FeCl₃ | C4 | 4-Chloropyrazole |
| Halogenation (Br) | Br₂, FeBr₃ | C4 | 4-Bromopyrazole |
| Halogenation (I) | I₂, oxidizing agent | C4 | 4-Iodopyrazole |
| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid |
Nucleophilic Reactions and Deprotonation Events
Nucleophilic attack on the pyrazole ring is less common due to the electron-rich nature of the heterocycle. However, in the presence of strong bases, deprotonation can occur, leading to the formation of a pyrazolate anion. This anion is significantly more reactive towards electrophiles. orientjchem.org Deprotonation at a carbon atom, such as C3, can occur with a strong base, which may lead to ring-opening reactions. pharmaguideline.com The presence of electron-withdrawing groups on the pyrazole ring can facilitate nucleophilic substitution reactions. For instance, in polyhalogenated pyrazolopyrimidines, nucleophilic attack can occur, with the regioselectivity being predictable through computational analysis of the lowest unoccupied molecular orbital (LUMO). wuxiapptec.com
N-Alkylation and Acylation of Pyrazole Nitrogen Atoms
For pyrazoles with an unsubstituted N-H group, N-alkylation and N-acylation are common reactions. globalresearchonline.netpharmaguideline.com In the case of this compound, the nitrogen at the 1-position is already substituted. Therefore, further alkylation or acylation would lead to the formation of a quaternary pyrazolium (B1228807) salt. While less common, quaternization of N-substituted pyrazoles can be achieved. researchgate.net Various methods for N-alkylation of pyrazoles have been developed, including the use of alkyl halides, dimethylsulfate, and reactions under acid-catalyzed conditions with trichloroacetimidates. pharmaguideline.comsemanticscholar.orgmdpi.com The regioselectivity of N-alkylation in unsymmetrical pyrazoles is influenced by steric and electronic factors. mdpi.combeilstein-journals.org
Transformations of Peripheral Substituents on the Pyrazole Core
Pyrazole-3-carboxylic acids and their derivatives are versatile intermediates in organic synthesis. The carboxylic acid group can undergo typical transformations. For instance, it can be converted to esters, amides, and acid chlorides. youtube.com A general procedure for the synthesis of methyl 1,5-diaryl-1H-pyrazole-3-carboxylates involves the refluxing of 1,3-dione adducts with substituted arylhydrazines in ethanol (B145695) or DMF. frontiersin.orgnih.gov These esters can then be hydrolyzed to the corresponding carboxylic acids or converted to other derivatives. For example, the synthesis of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides has been reported. nih.gov
Table 2: Reactions of Pyrazole-3-carboxylic Acid Derivatives
| Starting Material | Reagent(s) | Product |
| Pyrazole-3-carboxylic acid | SOCl₂ | Pyrazole-3-carbonyl chloride |
| Pyrazole-3-carboxylic acid | R'OH, H⁺ | Pyrazole-3-carboxylate ester |
| Pyrazole-3-carboxylic acid | R'₂NH, coupling agent | Pyrazole-3-carboxamide |
| Pyrazole-3-carboxylate ester | LiAlH₄ | (Pyrazole-3-yl)methanol |
The pyrazole ring is generally stable to oxidation, but the side chains can be oxidized. globalresearchonline.netpharmaguideline.com For example, C-alkylated side chains can be oxidized by reagents like alkaline KMnO₄ to yield the corresponding pyrazole carboxylic acids. globalresearchonline.net However, under certain conditions, the pyrazole ring itself can be oxidized. For instance, rat liver microsomes can oxidize pyrazole to 4-hydroxypyrazole, a reaction catalyzed by cytochrome P-450 IIE1. nih.gov The oxidation of pyrazolines to pyrazoles is a common synthetic step, often achieved with oxidizing agents like manganese dioxide (MnO₂). nih.govmdpi.com
Unsubstituted pyrazole is relatively resistant to reduction under both catalytic and chemical conditions. pharmaguideline.com However, pyrazole derivatives can be reduced under various conditions. pharmaguideline.com For example, the N-phenyl derivative of pyrazole can be reduced by sodium-ethanol to the corresponding pyrazoline. globalresearchonline.net The reduction of a nitro group on the pyrazole ring to an amino group can be achieved using reagents like iron, tin, or SnCl₂. libretexts.org The reduction of a carboxylic acid or ester group at the 3-position of the pyrazole ring can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding alcohol. youtube.com
Advanced Applications of Pyrazole Derivatives in Chemical Disciplines
Role of Pyrazole (B372694) Scaffolds in Agrochemical Research and Development (from a synthetic chemistry perspective)
The pyrazole scaffold is a cornerstone in modern agrochemical research, forming the core of numerous herbicides, fungicides, and insecticides. frontiersin.orgpharm.or.jp The 1,5-diarylpyrazole motif, in particular, is a privileged structure found in several commercial and developmental agrochemicals. pharm.or.jpresearchgate.net From a synthetic chemistry perspective, the versatility and accessibility of the pyrazole ring system allow for extensive structural modifications to optimize biological activity and selectivity. pharm.or.jp
The most fundamental and widely used method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). researchgate.netnih.gov For the synthesis of a 1,5-diarylpyrazole such as 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole, this would involve the reaction of a phenyl-substituted 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione or a derivative) with 2-chlorophenylhydrazine. This classical approach, first reported in the 19th century, remains a robust and common strategy. researchgate.net
Modern synthetic organic chemistry has expanded the toolbox for pyrazole synthesis, offering alternative routes that can provide higher yields, greater regioselectivity, or access to more complex substitution patterns. These advanced methods are crucial for creating diverse libraries of compounds for agrochemical screening.
Key Synthetic Strategies for Pyrazole Scaffolds:
Transition-Metal Catalysis: Catalysts based on copper, ruthenium, and palladium have been employed to facilitate pyrazole formation. researchgate.net For example, copper(I) catalysts have been used in the ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine, a method that enhances reaction rates and improves yields. asianpubs.org Ruthenium complexes can catalyze the reaction between secondary propargyl alcohols and hydrazines to form 1,5-disubstituted pyrazoles. researchgate.net
Multicomponent Reactions (MCRs): One-pot, three-component reactions offer an efficient pathway to substituted pyrazoles. A notable example involves the condensation of an aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne to produce 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org This modular approach allows for the rapid generation of diverse pyrazole structures. researchgate.net
Cycloaddition Reactions: The [3+2] cycloaddition between a 1,3-dipolar species (like a diazo compound or a nitrilimine) and an alkene or alkyne is a powerful method for constructing the pyrazole ring. researchgate.netnih.gov
Synthesis from Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are common precursors for pyrazole synthesis. Reaction with a hydrazine derivative in a suitable solvent like acetic acid or ethanol (B145695) leads to the formation of the corresponding pyrazoline, which can then be oxidized to the aromatic pyrazole. researchgate.net
These varied synthetic methodologies underscore the adaptability of pyrazole chemistry. The ability to readily access a wide range of substituted pyrazoles, including 1,5-diarylpyrazoles, is fundamental to the discovery and development of new agrochemicals with improved efficacy and environmental profiles. frontiersin.orgnih.govpharm.or.jp For example, research into 1,5-diarylpyrazole-3-carboxamides has identified compounds with significant pre-emergent herbicidal activity against various weeds. pharm.or.jp Similarly, other 1,5-diarylpyrazole analogs have been developed as potent antifungal agents for controlling diseases like peanut stem rot. frontiersin.orgnih.gov
Table 2: Overview of Synthetic Methods for Pyrazole Derivatives
| Synthetic Method | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Knorr Cyclocondensation | 1,3-Dicarbonyl compound, Hydrazine | Acid or Base catalyst | Substituted Pyrazoles | researchgate.netnih.gov |
| From Chalcones | Chalcone, Hydrazine | Acetic Acid / Ethanol | Pyrazolines/Pyrazoles | researchgate.net |
| Ultrasound-Assisted Synthesis | α,β-Unsaturated cyanoester, Phenyl hydrazine | Cu(I) catalyst, Ultrasound | 1,5-Disubstituted Pyrazoles | asianpubs.org |
| Ruthenium-Catalyzed Cyclocondensation | Secondary propargyl alcohol, Hydrazine | Ruthenium cyclopentadienone complex | 1,5- and 1,3-Disubstituted Pyrazoles | researchgate.net |
Q & A
Q. What are the standard synthetic routes for 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl precursors. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) promote cyclization but may increase side reactions like decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing intermediates .
- Catalysts : Acidic or basic catalysts (e.g., LiOH) improve regioselectivity and reduce reaction time . Yield optimization often requires iterative adjustment of these parameters using design-of-experiments (DoE) approaches .
Q. Which spectroscopic methods are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. The deshielding of pyrazole C-3/C-5 protons distinguishes substitution patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways, critical for purity assessment .
- IR spectroscopy : Carboxylic acid derivatives (if present) show characteristic C=O stretches (~1700 cm) .
Q. How can crystallographic data resolve ambiguities in molecular structure?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry and intermolecular interactions. Software like SHELXL refines atomic positions and thermal parameters, while Mercury visualizes packing motifs and hydrogen-bonding networks . For example, intramolecular N–H⋯O bonds in pyrazole derivatives stabilize folded conformations, as seen in related compounds .
Advanced Research Questions
Q. How can researchers address low yields or byproduct formation during synthesis?
Common issues and solutions:
- Byproducts from competing pathways : Use kinetic control (low-temperature reactions) or scavenger agents (e.g., molecular sieves) to suppress side reactions .
- Low regioselectivity : Introduce directing groups (e.g., electron-withdrawing substituents) to bias cyclization .
- Scale-up challenges : Switch from batch to flow chemistry for improved heat/mass transfer .
Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?
- Electron-withdrawing groups (EWGs) : The 2-chlorophenyl group enhances lipophilicity and membrane permeability, while phenyl at C-5 modulates π-π stacking with target proteins .
- Bioisosteric replacement : Replace the phenyl ring with heterocycles (e.g., pyridine) to improve solubility without sacrificing potency .
- Pharmacokinetic optimization : Methyl or trifluoromethyl groups at C-5 reduce metabolic degradation, as demonstrated in Factor Xa inhibitors .
Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data?
- Case example : Discrepancies between NMR-predicted and SC-XRD-observed conformations may arise from dynamic equilibria in solution. Use variable-temperature NMR or DFT calculations to model conformational flexibility .
- Validation : Cross-check with powder XRD to rule out polymorphism .
Q. What computational tools predict intermolecular interactions for crystal engineering?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
